Cipralisant (enantiomer)
Description
Significance of Histamine (B1213489) H3 Receptors in Neuropharmacology
Histamine H3 receptors (H3Rs) are primarily located in the central nervous system (CNS) and play a crucial role in regulating the release of histamine and other key neurotransmitters. wikipedia.org These receptors function as presynaptic autoreceptors, meaning they provide a negative feedback mechanism to control the synthesis and release of histamine from histaminergic neurons. wikipedia.org Beyond self-regulation, H3Rs also act as heteroreceptors on other types of neurons, modulating the release of various neurotransmitters including dopamine, serotonin, acetylcholine, and norepinephrine. wikipedia.orgjst.go.jpfrontiersin.org This widespread influence on neurotransmission makes H3Rs a significant target in neuropharmacology for the potential treatment of various neurological and psychiatric disorders. jst.go.jpnih.govnih.gov
The cloning of the human H3 receptor gene in 1999 was a pivotal moment, enabling detailed molecular studies of these receptors. nih.govnih.gov Research has since revealed that H3Rs exhibit constitutive activity, meaning they are active even without being bound by an agonist. nih.govwikipedia.org This intrinsic activity has been a key factor in the development of inverse agonists, which can reduce this baseline receptor activity. The complex pharmacology of H3Rs, including the existence of different isoforms from alternative splicing, presents both challenges and opportunities for designing selective and effective drugs. nih.gov
Fundamental Principles of Chirality in Pharmaceutical Sciences
Chirality is a fundamental concept in stereochemistry that describes molecules with a non-superimposable mirror image, much like a person's left and right hands. These mirror-image forms of a molecule are called enantiomers. While enantiomers share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different. This spatial difference can lead to significant variations in their biological activity.
In the pharmaceutical sciences, chirality is of paramount importance because biological systems, such as receptors and enzymes, are themselves chiral. Consequently, the interaction between a drug and its biological target is often stereospecific, meaning one enantiomer may fit into the receptor's binding site more effectively than the other. This can result in one enantiomer being pharmacologically active while the other is inactive, or the two enantiomers may even have different or opposing effects. Therefore, the synthesis and separation of individual enantiomers are often crucial steps in drug development to ensure the desired therapeutic effect and to minimize potential off-target effects. nih.govnih.govacs.org The development of a single, active enantiomer can lead to a more potent and selective drug with an improved therapeutic profile.
Overview of Cipralisant (enantiomer) as a Histamine H3 Receptor Modulator
Cipralisant, also known as GT-2331, is a potent and selective ligand for the histamine H3 receptor. medchemexpress.comdcchemicals.comszabo-scandic.com Initially identified as an H3 receptor antagonist, further research has revealed a more complex pharmacological profile, with some studies suggesting it may also exhibit agonist properties, a phenomenon known as functional selectivity. wikipedia.orgglpbio.com This means Cipralisant can activate certain signaling pathways associated with the H3 receptor while blocking others.
A critical aspect of Cipralisant's pharmacology is its chirality. Research has demonstrated that the biological activity resides in a specific enantiomer. wikipedia.org Specifically, the (1S,2S)-enantiomer is the one that is biologically active. wikipedia.orgresearchgate.net This highlights the importance of stereochemistry in the interaction of Cipralisant with the H3 receptor. The compound is characterized by high affinity for the rat histamine H3 receptor, with a reported Ki (inhibition constant) value of 0.47 nM. medchemexpress.comdcchemicals.comszabo-scandic.com Cipralisant has been a valuable tool in preclinical research to explore the functions of the H3 receptor. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
223420-11-9 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1 |
InChI Key |
CVKJAXCQPFOAIN-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2 |
Canonical SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 |
Origin of Product |
United States |
Ii. Stereochemical Characterization and Synthetic Methodologies of Cipralisant Enantiomer
Elucidation of Absolute Configuration of Cipralisant (enantiomer)
The determination of the correct enantiomeric form of Cipralisant was a pivotal step in understanding its structure-activity relationship. This process involved a correction of the initially assigned configuration and the application of sophisticated analytical techniques.
Initial reports in the scientific literature identified the biologically active enantiomer of Cipralisant, also known as GT-2331, as the dextrorotatory (+) form with a (1R,2R) absolute configuration. acs.orgresearchgate.net However, subsequent research led to a crucial reassessment of this assignment. A 2004 study by Liu and colleagues described an efficient multigram synthesis of Cipralisant and its enantiomer, which provided evidence contradicting the initial assignment. acs.org Their work demonstrated that the more potent, dextrorotatory enantiomer of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole actually possesses the (1S,2S) absolute configuration. acs.orgresearchgate.net This finding prompted a call for a reconsideration of the absolute configuration of GT-2331 within the scientific community. acs.org The IUPAC name for the active enantiomer is now recognized as 5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole. wikipedia.org
Table 1: Evolution of Cipralisant's Stereochemical Assignment
| Initial Assignment | Corrected Assignment | Basis for Reassessment |
| (1R,2R) | (1S,2S) | Synthesis and analysis by Liu et al. (2004) acs.orgresearchgate.net |
The definitive assignment of the (1S,2S) configuration to the active enantiomer of Cipralisant was corroborated by advanced spectroscopic methods. While X-ray crystallography is a gold standard for determining absolute stereochemistry, it requires the formation of high-quality single crystals, which can be challenging. uff.br For Cipralisant, the reassessment of its absolute configuration was notably supported by Vibrational Circular Dichroism (VCD) spectroscopy. uff.bracs.orgresearchgate.net
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. researchgate.netunifesp.br This technique provides a unique spectroscopic fingerprint that is highly sensitive to the molecule's absolute configuration. researchgate.netnih.gov A study published in the journal Chirality in 2007 utilized VCD to independently confirm the (1S,2S) configuration of GT-2331, providing crucial evidence that resolved the ambiguity surrounding its stereochemistry. acs.org
Table 2: Spectroscopic Techniques for Cipralisant's Chiral Determination
| Technique | Application to Cipralisant | Key Findings |
| Vibrational Circular Dichroism (VCD) | Independent analysis of GT-2331 in solution. uff.bracs.org | Confirmed the absolute configuration as (1S,2S). acs.org |
| X-ray Crystallography | Analysis of a chiral sultam derivative of a precursor. researchgate.net | Determined the absolute configuration of a key intermediate, supporting the final (1S,2S) assignment. researchgate.net |
Enantioselective Synthesis Strategies for Cipralisant (enantiomer)
The synthesis of enantiomerically pure Cipralisant is essential for its development as a therapeutic agent. Chemists have explored various strategies to achieve this, including asymmetric synthesis and chiral pool methodologies.
Asymmetric synthesis aims to create the desired stereoisomer directly. A key feature in the synthesis of Cipralisant is the formation of the cyclopropane (B1198618) ring. Diastereoselective rhodium-catalyzed cyclopropanation reactions have been reported as a method to introduce this moiety. researchgate.netcore.ac.uk This approach often involves the reaction of a diazo compound with an alkene in the presence of a rhodium catalyst. researchgate.net The stereoselectivity of such reactions can be influenced by chiral ligands attached to the metal catalyst, guiding the formation of the desired enantiomer. researchgate.net While the literature points to a diastereoselective rhodium-catalyzed cyclopropanation for Cipralisant, specific details on the enantioselective variant using chiral catalysts for this particular molecule are not extensively documented in the provided search results.
Chiral pool synthesis utilizes readily available, inexpensive enantiopure compounds from natural sources as starting materials. researchgate.net This strategy can be highly efficient as the initial chirality is carried through the synthetic sequence. For the synthesis of Cipralisant, a method has been described that starts with the resolution of a racemic precursor, which can be considered a related strategy. However, a direct synthesis starting from a naturally occurring chiral building block is not explicitly detailed in the provided search results.
Chiral Resolution Techniques for Enantiomeric Separation of Cipralisant Precursors and Analogues
Chiral resolution is a classical yet powerful method for separating enantiomers from a racemic mixture. google.com For Cipralisant, a well-documented resolution strategy involves the separation of the enantiomers of a key carboxylic acid precursor. ethernet.edu.et
This method involves reacting the racemic trans-2-(1-trityl-1H-imidazol-4-yl)cyclopropanecarboxylic acid with a chiral auxiliary, specifically a sultam derived from camphor. ethernet.edu.et This reaction forms a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated using standard chromatographic techniques. ethernet.edu.et Once separated, each diastereomerically pure intermediate can be individually converted to the corresponding enantiomer of Cipralisant. ethernet.edu.et This approach allows for the efficient preparation of both the (1S,2S) and (1R,2R) enantiomers for further study. acs.org
Table 3: Chiral Resolution of Cipralisant Precursor
| Precursor | Chiral Auxiliary | Separation Method | Outcome |
| Racemic trans-2-(1-trityl-1H-imidazol-4-yl)cyclopropanecarboxylic acid ethernet.edu.et | Camphor-derived sultam ethernet.edu.et | Chromatography ethernet.edu.et | Separation of diastereomers, leading to enantiomerically pure (1S,2S) and (1R,2R) precursors. ethernet.edu.et |
Diastereomeric Salt Formation and Crystallization-Based Resolution
A classical and robust method for resolving racemic mixtures of compounds with acidic or basic functional groups is through the formation of diastereomeric salts. google.comresearchgate.net This technique involves reacting the racemic base, such as a Cipralisant precursor, with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.org The reaction yields a mixture of two diastereomeric salts (e.g., (R)-base·(S)-acid and (S)-base·(S)-acid). wikipedia.org
Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. wikipedia.org This difference allows for their separation via fractional crystallization. google.comgoogle.com One diastereomeric salt will preferentially crystallize from a chosen solvent system under controlled conditions, leaving the other diastereomer dissolved in the mother liquor. chiralpedia.com After separation, the pure enantiomer is recovered by breaking the salt, typically through an acid-base extraction, and removing the resolving agent. libretexts.orgchiralpedia.com The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent to maximize the solubility difference between the diastereomeric salts. chiralpedia.com
Table 1: Common Chiral Resolving Agents for Basic Compounds
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (-)-Di-p-toluoyl-d-tartaric acid | Chiral Acid | Resolution of racemic bases. google.comgoogle.com |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (-)-Mandelic acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
Enzymatic Resolution Strategies
Enzymatic resolution represents a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. tudelft.nl This method utilizes the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, a process known as kinetic resolution. nih.gov For instance, enzymes like lipases or proteases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester precursor of Cipralisant, leaving the other enantiomer unmodified. nih.gov
The key to this strategy is the enzyme's ability to distinguish between the two enantiomers, leading to a significant difference in reaction rates. nih.govnih.gov In an ideal kinetic resolution, one enantiomer is converted into a product that can be easily separated from the unreacted, desired enantiomer. nih.gov The efficiency of this process is often high, yielding products with excellent enantiomeric purity. nih.govnih.gov This method is particularly valuable in pharmaceutical synthesis due to its mild reaction conditions and high selectivity, avoiding the need for harsh chemicals or extreme temperatures. tudelft.nl
Table 2: Principles of Enzymatic Resolution
| Feature | Description |
|---|---|
| Principle | Kinetic Resolution: An enzyme stereoselectively modifies one enantiomer of a racemic mixture, which is then separated from the unreacted enantiomer. nih.gov |
| Key Advantage | High stereoselectivity under mild, environmentally friendly conditions. tudelft.nlnih.govnih.gov |
| Common Enzymes | Lipases (e.g., Candida antarctica lipase (B570770) B), Proteases, Esterases. nih.gov |
| Separation | The product and the remaining unreacted enantiomer are separated using standard techniques like chromatography or extraction. |
| Yield | The theoretical maximum yield for the desired enantiomer is 50%; however, dynamic kinetic resolution can overcome this limitation by incorporating in situ racemization of the undesired enantiomer. nih.gov |
Preparative Chiral Chromatography (e.g., HPLC, SFC)
Preparative chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers on a large scale. nih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed into a chromatography column. uff.br Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for this purpose. google.comgoogle.comjshanbon.com
SFC, in particular, has emerged as a preferred technique for preparative chiral separations in the pharmaceutical industry. selvita.comresearchgate.net It uses supercritical carbon dioxide as the main component of the mobile phase, which offers advantages like lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC. uff.brselvita.com These properties lead to faster separations, reduced solvent consumption (making it a "greener" technology), and often higher efficiency without compromising resolution. selvita.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are exceptionally versatile and are the most commonly used for resolving a wide range of chiral compounds, including those with structures similar to Cipralisant. nih.govuff.br
Table 3: Comparison of Preparative Chiral HPLC and SFC
| Feature | Preparative HPLC | Preparative SFC |
|---|---|---|
| Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) selvita.com |
| Separation Speed | Slower | Faster due to low viscosity and high flow rates uff.brselvita.com |
| Solvent Consumption | High | Significantly lower, more environmentally friendly selvita.com |
| Efficiency | Good | Often higher, allowing for longer columns and better resolution selvita.com |
| Product Recovery | Requires extensive solvent evaporation | Simpler, as CO2 becomes a gas at atmospheric pressure |
| Applicability | Broad | Very effective for a wide range of chiral compounds, including polar molecules with appropriate co-solvents chromatographyonline.com |
Integration of Cipralisant (enantiomer) in Click Chemistry Reagent Design
The specific enantiomer of Cipralisant has been strategically designed to function as a click chemistry reagent. medchemexpress.commedchemexpress.commedchemexpress.com This functionality is conferred by the presence of a terminal alkyne group within its molecular structure. szabo-scandic.com This alkyne moiety makes the molecule a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. nih.govbroadpharm.com
The CuAAC reaction forms a stable triazole ring by covalently linking the alkyne-containing Cipralisant enantiomer with another molecule that bears an azide (B81097) group. alliedacademies.orgacs.org This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions, which makes it an invaluable tool in chemical biology and drug discovery. broadpharm.comresearchgate.net By using the Cipralisant enantiomer as a click reagent, researchers can conjugate it to various probes, affinity tags, or surfaces to investigate its biological targets, such as the histamine (B1213489) H3 receptor, with high precision. alliedacademies.org This application transforms the compound from a mere receptor ligand into a versatile chemical tool for biomedical research. medchemexpress.commedchemexpress.com
Table 4: Cipralisant (enantiomer) as a Click Chemistry Reagent
| Feature | Description |
|---|---|
| Reactive Group | Terminal Alkyne (-C≡CH) medchemexpress.comszabo-scandic.com |
| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.commedchemexpress.com |
| Reacts With | Molecules containing an Azide (-N3) group |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage |
| Application | Covalent conjugation to probes, surfaces, or biomolecules for target identification and validation studies. alliedacademies.orgresearchgate.net |
Iii. Pharmacological Characterization of Cipralisant Enantiomer at Histamine H3 Receptors
Receptor Binding Affinity and Selectivity Profiling
The initial characterization of a ligand's interaction with its target receptor involves quantifying its binding affinity and assessing its selectivity over other receptors. For the Cipralisant enantiomer, these studies have revealed a high affinity and a notable degree of specificity for the histamine (B1213489) H3 receptor.
Quantitative binding assays are fundamental to determining the affinity of a ligand for a receptor. The inhibition constant (K_i) is a critical measure derived from these studies, indicating the concentration of a competing ligand that will bind to half the available receptors. The racemic mixture of Cipralisant (GT-2331) has demonstrated a very high affinity for the rat histamine H3 receptor, with a frequently reported K_i value of 0.47 nM. medchemexpress.cominvivochem.comdcchemicals.commedchemexpress.com Some studies express this high affinity as a pK_i value of 9.9. glpbio.commedchemexpress.comabmole.comglpbio.com
Binding studies utilizing human recombinant H3 receptors have also been conducted, showing a high but slightly lower affinity compared to the rat receptor. Reported K_i values for the human H3 receptor are in the low nanomolar range, with specific values cited as 2.138 nM and 3.981 nM in different experimental settings. helsinki.fi The stereochemistry of the molecule plays a crucial role in its binding affinity. Research has confirmed a stereopreference at the H3 receptor, and it has been established that the (1S,2S)-enantiomer is the biologically active configuration. wikipedia.org
| Compound | Receptor Target | K_i Value (nM) | Reference |
|---|---|---|---|
| Cipralisant (racemate) | Rat H3 Receptor | 0.47 | medchemexpress.cominvivochem.comdcchemicals.commedchemexpress.com |
| Cipralisant | Human H3 Receptor | 2.138 | helsinki.fi |
| Cipralisant | Human H3 Receptor (in CHO cells) | 3.981 | helsinki.fi |
Pharmacological data indicate that there are species-specific differences in how ligands interact with the histamine H3 receptor. nih.gov As noted, the binding affinity of Cipralisant is higher for the rat H3 receptor (K_i = 0.47 nM) than for the human H3 receptor (K_i ≈ 2-4 nM). medchemexpress.commedchemexpress.comhelsinki.fi Such discrepancies are not uncommon for H3 receptor ligands. For instance, the antagonist Enerisant displays IC50 values of 2.89 nM for the human H3 receptor and 14.5 nM for the rat H3 receptor, while GSK189254A also shows different affinities between the two species. dcchemicals.com These differences are attributed to variations in the amino acid sequences within the ligand-binding pockets of the receptors across different species, which can alter hydrophilic and lipophilic interactions. nih.gov This species-dependent variation is a critical consideration when translating preclinical findings from animal models to human applications.
Functional Ligand Properties: Agonism, Antagonism, and Proteanism
The functional activity of Cipralisant is notably complex. While initially identified as a potent H3 receptor antagonist, subsequent and more detailed investigations revealed a more nuanced profile. wikipedia.orgmedchemexpress.com The compound exhibits "functional selectivity" or proteanism, where its functional effect as an agonist or antagonist is dependent on the specific cellular context and the signaling pathway being measured. wikipedia.org Specifically, Cipralisant has been shown to act as an agonist in various in vitro recombinant systems, while functioning as a full antagonist in vivo. glpbio.commedchemexpress.comglpbio.com
In vitro functional assays are crucial for elucidating the intrinsic activity of a ligand at its receptor. For G-protein coupled receptors like the H3 receptor, common assays include measuring the inhibition of cyclic AMP (cAMP) accumulation and quantifying the binding of radiolabeled GTP analogs like [35S]GTPγS.
In studies using human embryonic kidney (HEK) cells engineered to express the rat H3 receptor, Cipralisant demonstrated potent, full agonist activity. medchemexpress.comglpbio.com It effectively inhibited the forskolin-stimulated accumulation of cAMP, a hallmark of H3 receptor activation, with a reported half-maximal effective concentration (EC50) of 0.23 nM. glpbio.com
Furthermore, in [35S]GTPγS binding assays, which measure the activation of G-proteins upon receptor stimulation, Cipralisant was found to increase the basal binding of [35S]GTPγS in membranes from cells expressing the rat H3 receptor. medchemexpress.comglpbio.com This response, with a reported EC50 value of 5.6 nM, confirms its ability to induce a conformational change in the receptor that leads to G-protein activation, characteristic of an agonist. medchemexpress.comglpbio.com
| Functional Assay | Measured Effect | EC50 Value (nM) | Reference |
|---|---|---|---|
| cAMP Accumulation Inhibition | Agonist | 0.23 | glpbio.com |
| [35S]GTPγS Binding | Agonist | 5.6 | medchemexpress.comglpbio.com |
The histamine H3 receptor is a member of the G-protein-coupled receptor (GPCR) superfamily. uni-regensburg.de It primarily couples to the Gαi/o family of G-proteins. uni-regensburg.de Activation of the H3 receptor leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. medchemexpress.comuni-regensburg.de The demonstrated ability of Cipralisant to inhibit cAMP accumulation is a direct consequence of its capacity to activate this canonical signaling pathway. medchemexpress.comglpbio.com Research suggests that Cipralisant exhibits functional selectivity, meaning it can stimulate one specific G-protein-coupled pathway without activating other potential intracellular signaling cascades linked to the H3 receptor. wikipedia.org This selective activation contributes to its unique pharmacological profile.
The most striking feature of Cipralisant's pharmacology is its context-dependent functional response. The compound behaves as a potent agonist in recombinant in vitro assay systems but acts as a powerful antagonist in native systems and in vivo models. glpbio.commedchemexpress.comglpbio.com This dualistic nature highlights the concept of receptor heterogeneity and the influence of the cellular environment on drug activity. The differences in receptor conformation, density, G-protein availability, and the presence of interacting proteins in native tissues compared to engineered cell lines can all contribute to this shift in functional outcome. The existence of multiple affinity states of the H3 receptor has also been proposed, which could further explain such complex pharmacological behaviors. patsnap.com The species-specific differences in receptor structure further underscore the theme of receptor heterogeneity influencing ligand function. nih.gov
Modulation of Histamine H3 Receptor Constitutive Activity
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that exhibits a high degree of spontaneous, agonist-independent signaling, a phenomenon known as constitutive activity. nih.govsemanticscholar.org This intrinsic activity means the receptor can adopt an active conformational state (R) and couple to Gαi/o proteins to initiate signaling cascades even in the absence of an endogenous agonist. uni-regensburg.de The level of this basal activity can be modulated by specific ligands. Inverse agonists bind to the inactive state (R) of the receptor, stabilizing it and thereby reducing the constitutive activity. In contrast, agonists bind to and stabilize the active state (R), increasing signaling above the basal level. uni-regensburg.de
The pharmacological profile of Cipralisant in relation to H3R constitutive activity is complex, demonstrating the principle of functional selectivity, where a ligand's effect can vary depending on the cellular context and the specific signaling pathway being measured. semanticscholar.org While initially developed as an H3R antagonist for in vivo applications, detailed in vitro studies have revealed that Cipralisant can act as an agonist, thereby positively modulating the receptor's basal activity rather than suppressing it. medchemexpress.com
Research using functional assays provides direct evidence of Cipralisant's impact on H3R signaling. In studies with membranes from HEK cells engineered to express the rat histamine H3 receptor, Cipralisant was shown to significantly increase the basal binding of [³⁵S]GTPγS. medchemexpress.com This assay measures the activation of G proteins, a direct consequence of receptor activation. The potent increase in basal [³⁵S]GTPγS binding demonstrates that Cipralisant functions as an agonist, stabilizing the active R* conformation of the receptor. medchemexpress.com In this system, Cipralisant behaved as a partial agonist when studied in a rat brain synaptosome model. medchemexpress.com
Further evidence of its agonist properties comes from assays measuring downstream signaling events. In HEK cells expressing the H3R, Cipralisant potently inhibited the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) induced by forskolin. medchemexpress.com This inhibitory effect on adenylyl cyclase is a characteristic hallmark of H3R activation via the Gαi/o pathway, and these findings showed Cipralisant acting as a potent, full agonist. medchemexpress.com
The table below summarizes the key findings from functional assays characterizing Cipralisant's activity at the rat H3 receptor.
| Assay | Cell/Tissue System | Measured Effect | Parameter | Value | Inferred Activity |
|---|---|---|---|---|---|
| [³⁵S]GTPγS Binding | HEK cell membranes (rat H3R) | Increase in basal binding | EC₅₀ | 5.6 nM | Agonist |
| cAMP Accumulation | HEK cells (rat H3R) | Inhibition of forskolin-induced cAMP | - | - | Full Agonist |
| [³⁵S]GTPγS Binding | Rat brain synaptosomes | Increase in basal binding | - | - | Partial Agonist |
This functional profile distinguishes Cipralisant from classical H3R inverse agonists like Ciproxifan or Pitolisant, which are designed to reduce the high constitutive activity of the H3 receptor. semanticscholar.orgnih.gov Instead, Cipralisant actively enhances signaling from the receptor's basal state in these specific in vitro models. This functional selectivity, appearing as an antagonist in some contexts and an agonist in others, underscores the complexity of H3R pharmacology and the challenges in classifying ligand activity based on a single functional endpoint.
Iv. Structure Activity Relationships Sar and Stereochemical Determinants of Cipralisant Enantiomer Efficacy
Elucidation of Key Structural Motifs for Histamine (B1213489) H3 Receptor Interaction
The high affinity and selectivity of Cipralisant for the histamine H3 receptor are attributed to a combination of key structural motifs. The fundamental pharmacophore for many H3 receptor antagonists and inverse agonists includes a basic amine group, typically an imidazole (B134444) ring, connected via a flexible or conformationally restricted linker to a lipophilic region. mdpi.com In Cipralisant, these essential components are meticulously arranged.
The core structure of Cipralisant features an imidazole headgroup , a common feature among many potent histamine H3 receptor ligands. researchgate.net This moiety is crucial for establishing key interactions within the receptor's binding pocket. The imidazole ring is connected to a trans-cyclopropane ring , which acts as a conformationally restricting linker. helsinki.fi This rigid element helps to optimally position the other structural components for receptor binding.
A nonpolar acetylene (B1199291) spacer group extends from the cyclopropane (B1198618) ring, leading to a hydrophobic domain capped by a bulky tert-butyl group (within the 5,5-dimethylhex-1-ynyl moiety). helsinki.fi The optimization of this hydrophobic side-chain is a critical determinant of the ligand's potency. helsinki.fi The combination of the imidazole headgroup, the rigid cyclopropyl (B3062369) linker, the acetylene spacer, and the optimized hydrophobic tail creates a molecule with high affinity for the H3 receptor.
Impact of Cyclopropyl Moiety Stereochemistry on Ligand Potency and Selectivity
The stereochemistry of the cyclopropyl moiety in Cipralisant is a paramount determinant of its efficacy. helsinki.fi The molecule possesses two chiral centers on the cyclopropane ring, leading to the existence of different stereoisomers. Research has unequivocally demonstrated a significant stereopreference in the binding affinity of these enantiomers to the histamine H3 receptor.
Initial reports suggested that the (1R, 2R)-enantiomer was the more active form. However, subsequent reassessment of the absolute configuration has established that the (1S, 2S)-enantiomer of Cipralisant is the biologically active form , exhibiting significantly higher potency. wikipedia.orgresearchgate.net
A study comparing the enantiomers of a closely related analog, 4-(2-(5,5-Dimethylhex-1-ynyl)cyclopropyl)imidazole, revealed a stark difference in binding affinity. The (1R,2R)-enantiomer (which corresponds to the less active configuration for Cipralisant's parent scaffold) had a Ki of 0.18 nM, while the (1S,2S)-enantiomer (corresponding to the active configuration) had a Ki of 5.3 nM, demonstrating a clear stereopreference. helsinki.fi This highlights the precise geometric arrangement required for optimal interaction with the H3 receptor. The specific orientation of the substituents on the cyclopropane ring dictates how effectively the ligand can fit into the receptor's binding site and engage with key amino acid residues.
Table 1: Enantiomeric Binding Affinities for a Cipralisant Analog This table is based on data for a closely related analog to illustrate the principle of stereoselectivity.
| Enantiomer | Ki (nM) |
| (1R, 2R) | 0.18 ± 0.04 |
| (1S, 2S) | 5.3 ± 0.5 |
| Data from Bioorganic & Medicinal Chemistry Letters. helsinki.fi |
Comparative Structure-Activity Analysis with Other Histamine H3 Receptor Ligands
The structure-activity relationship of Cipralisant can be further understood by comparing it with other classes of histamine H3 receptor ligands.
Imidazole-based Ligands:
Ciproxifan: A well-studied H3 receptor inverse agonist/antagonist, Ciproxifan, features a cyclopropyl ketone moiety. semanticscholar.org While both Cipralisant and Ciproxifan utilize a cyclopropyl ring, the nature of the substituent on this ring (an alkynyl group in Cipralisant versus a ketone in Ciproxifan) leads to differences in their pharmacological profiles. helsinki.fi
Thioperamide: Another classic imidazole-containing H3 antagonist, thioperamide, has a different structural framework and generally shows lower affinity at the human H3 receptor compared to its potency at the rat receptor. researchgate.net This species-dependent affinity is a notable characteristic of several earlier H3 receptor ligands. researchgate.net
Immepip: This conformationally constrained analog of histamine demonstrates the importance of a rigid structure. nih.gov Like Cipralisant, its structure restricts conformational flexibility, which can enhance binding affinity. nih.gov
Non-imidazole Ligands:
The development of non-imidazole H3 receptor antagonists was driven by the need to improve pharmacokinetic properties and avoid potential drug-drug interactions associated with the imidazole ring. These compounds often replace the imidazole with other basic moieties and employ different linker and hydrophobic groups, further illustrating the diverse structural motifs that can achieve H3 receptor antagonism.
Table 2: Comparative Affinity of H3 Receptor Ligands
| Compound | Type | Ki at rat H3R (nM) | Notes |
| Cipralisant (GT-2331) | Imidazole-based | 0.47 | Potent antagonist with agonist properties in some systems. glpbio.commedchemexpress.com |
| Ciproxifan | Imidazole-based | - | Potent inverse agonist/antagonist. semanticscholar.org |
| Thioperamide | Imidazole-based | - | Reference H3 antagonist, shows species differences in affinity. researchgate.net |
| Iodoproxyfan | Imidazole-based | - | Potent and selective H3 antagonist. semanticscholar.org |
The SAR of Cipralisant, with its specific combination of an imidazole headgroup, a stereochemically defined trans-cyclopropyl linker, and a lipophilic alkynyl side chain, positions it as a highly potent and selective ligand for the histamine H3 receptor. The critical role of the (1S, 2S) stereochemistry underscores the high degree of structural precision required for optimal receptor interaction and biological activity.
V. Preclinical Pharmacological Investigations of Cipralisant Enantiomer in in Vitro and in Vivo Models
In Vitro Cellular and Tissue Models for Histamine (B1213489) H3 Receptor Modulation
The in vitro pharmacological profile of Cipralisant has been characterized using cellular assay systems, particularly in Human Embryonic Kidney (HEK) cells engineered to express the rat histamine H3 receptor (H3R). glpbio.commedchemexpress.com In these models, Cipralisant demonstrates a complex mechanism of action, functioning as a potent full agonist. glpbio.commedchemexpress.com
One key method involves measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). In forskolin-stimulated HEK cells expressing the rat H3R, Cipralisant potently inhibited cAMP accumulation, which is a hallmark of H3R agonist activity. glpbio.commedchemexpress.com Another functional assay used to assess its activity is the [35S]GTPγS binding assay, which measures G-protein activation. In membranes from HEK cells that express the rat histamine H3 receptor, Cipralisant was observed to increase the basal binding activities of [35S]GTPγS. glpbio.commedchemexpress.com This finding further supports its classification as an agonist in these recombinant systems. glpbio.com
Despite its agonist activity in these in vitro cellular models, Cipralisant is functionally a potent and selective H3 receptor antagonist in vivo. glpbio.commedchemexpress.com It exhibits a high affinity for the rat H3 receptor, with a reported Ki value of 0.47 nM. glpbio.commedchemexpress.cominvivochem.com
In Vitro Activity of Cipralisant in Rat H3R-Expressing HEK Cells
| Assay | Parameter | Value (nM) | Reference |
|---|---|---|---|
| cAMP Accumulation Inhibition | EC50 | 0.23 | glpbio.com |
| [35S]GTPγS Binding | EC50 | 5.6 | glpbio.commedchemexpress.com |
| Receptor Binding Affinity | Ki | 0.47 | glpbio.commedchemexpress.cominvivochem.com |
Investigations using isolated tissue preparations have further elucidated the pharmacological properties of Cipralisant. In a model utilizing rat brain synaptosomes, Cipralisant was found to behave as a partial agonist. medchemexpress.com This contrasts with its full agonist activity observed in recombinant HEK cell lines. glpbio.commedchemexpress.com
The histamine H3 receptor's presence and function in isolated tissue preparations like the guinea pig ileum (a segment of the small intestine often used interchangeably with jejunum in such studies) are well-established for testing H3R ligands. nih.govnih.gov These tissues contain presynaptic H3 receptors on myenteric nerve endings that, when activated, inhibit neurotransmitter release. nih.gov While this model is standard for characterizing H3R antagonists, specific data detailing the effects of Cipralisant in guinea pig jejunum preparations were not prominent in the reviewed literature. However, its characterization in rat brain synaptosomes confirms its interaction with native H3 receptors in a complex manner. medchemexpress.com
In Vivo Animal Models of Histamine H3 Receptor Function
In vivo studies in animal models demonstrate that Cipralisant, acting as an H3R antagonist, produces several effects consistent with increased central histaminergic activity.
Enhanced Wakefulness: Administration of Cipralisant has been shown to promote wakefulness in rats, a key function modulated by the brain's histamine system. medchemexpress.com
Improved Learning and Cognition: In a repeated acquisition avoidance response model using spontaneously hypertensive rat (SHR) pups, an animal model for attention-deficit hyperactivity disorder, Cipralisant significantly improved performance in a dose-related manner. medchemexpress.com This suggests procognitive effects, aligning with the therapeutic goals for H3R antagonists. medchemexpress.com
Dipsogenia Modulation: Cipralisant effectively blocks induced water intake (dipsogenia). glpbio.com Specifically, it has been shown to completely block the drinking response induced by the H3R agonist R-α-methylhistamine in rats. glpbio.commedchemexpress.com
In Vivo Preclinical Effects of Cipralisant
| Paradigm | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Wakefulness | Rat | Promoted wakefulness | medchemexpress.com |
| Learning & Memory | Spontaneously Hypertensive Rat (SHR) Pups | Significantly improved performance in a repeated acquisition model | medchemexpress.com |
| Dipsogenia | Rat | Blocked R-α-methylhistamine-induced water intake | glpbio.commedchemexpress.com |
A critical attribute for a centrally acting therapeutic agent is its ability to cross the blood-brain barrier. Preclinical findings indicate that Cipralisant has good penetration into the central nervous system (CNS). medchemexpress.com This efficient CNS penetration is consistent with its observed in vivo efficacy in neurophysiological and behavioral paradigms. medchemexpress.com The development of H3R antagonists has historically faced challenges related to achieving sufficient CNS penetration, particularly for some imidazole-containing compounds. uni-regensburg.deresearchgate.net The favorable CNS distribution of Cipralisant is therefore a significant characteristic, enabling its potent antagonist activity at central H3 receptors. medchemexpress.com
Vi. Computational Studies and Molecular Modeling of Cipralisant Enantiomer
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cipralisant's enantiomer, docking simulations have been crucial in hypothesizing its binding mode within the H3 receptor's binding pocket.
Although a crystal structure of the H3 receptor with Cipralisant is not available, homology models based on related G-protein coupled receptors (GPCRs) like bovine rhodopsin have been employed for docking studies. These models have been instrumental in identifying the key amino acid residues that are critical for the binding of H3R antagonists.
For imidazole-containing antagonists such as the Cipralisant enantiomer, a crucial interaction is predicted to occur with a specific aspartic acid residue, Asp114 (D3.32) , in transmembrane helix 3 (TM3). This residue is a common anchor point for many aminergic GPCR ligands. Another pivotal interaction involves glutamic acid (E206) in TM5, which is thought to stabilize the imidazole (B134444) ring of the ligand. Furthermore, docking studies on various H3R antagonists suggest the presence of a lipophilic cavity formed by residues in TM2, TM6, and TM7, which likely accommodates the hydrophobic portions of the Cipralisant molecule, such as its dimethylhexynyl group.
| Amino Acid Residue | Location | Putative Interaction with Cipralisant (enantiomer) |
|---|---|---|
| Aspartic Acid (D3.32) | Transmembrane Helix 3 | Forms a key ionic or hydrogen bond interaction with the protonated imidazole ring. |
| Glutamic Acid (E206) | Transmembrane Helix 5 | Stabilizes the binding of the imidazole moiety. |
| Tyrosine | General Binding Pocket | Can form aromatic (π-π) stacking interactions. |
| Various Hydrophobic Residues | TM2, TM6, TM7 | Form a lipophilic pocket that accommodates the non-polar side chain of the ligand. |
The biological activity of Cipralisant is highly dependent on its absolute stereochemistry, with the (1S,2S)-enantiomer being the more potent form. Molecular modeling suggests that this stereoselectivity arises from the specific three-dimensional arrangement of amino acids in the H3R binding site. The precise orientation of the cyclopropyl (B3062369) ring and the attached side chains of the active enantiomer allows for an optimal fit and more favorable energetic interactions with the receptor compared to its less active counterpart.
While the exact mechanism is a subject of ongoing research, it is hypothesized that only the (1S,2S) configuration can simultaneously place the imidazole group in the correct position to interact with key residues like Asp114 and E206, while also fitting the hydrophobic tail into the lipophilic pocket. The other enantiomer would likely experience steric clashes or be unable to achieve the same degree of favorable contacts, resulting in lower binding affinity and reduced pharmacological activity. This difference in binding affinity and interaction quality is a classic example of stereoselective recognition by a chiral biological target.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and flexibility of both the Cipralisant enantiomer and the H3 receptor over time.
MD simulations of GPCRs like the H3 receptor have revealed that these proteins are not static entities but are highly dynamic. The binding of a ligand can induce or stabilize specific receptor conformations. It is understood that the H3 receptor exists in an equilibrium between inactive and active states, and ligands can shift this balance.
Simulations indicate that upon binding of an antagonist like the Cipralisant enantiomer, the receptor's flexibility is altered. The dynamics of the transmembrane helices and the intracellular and extracellular loops can change, stabilizing an inactive or inverse-agonist conformation. Studies have highlighted the importance of the carboxy-terminal tail of the receptor, particularly a region known as helix 8, in the process of G-protein coupling and receptor signaling. The binding of Cipralisant's enantiomer likely influences the conformational state of this region, preventing the receptor from adopting the active conformation required for signal transduction. The ligand itself also exhibits conformational flexibility within the binding site, adapting its shape to optimize interactions with the surrounding amino acid residues.
| Component | Observed Dynamic Behavior | Significance |
|---|---|---|
| Cipralisant (enantiomer) | Torsional rotation of side chains; slight reorientation within the binding pocket. | Allows for an induced fit, maximizing favorable interactions with the receptor. |
| H3 Receptor | Fluctuations in transmembrane helices and loops; stabilization of an inactive state. | Prevents the conformational changes necessary for G-protein activation and downstream signaling. |
| Receptor-Ligand Complex | Overall stability of key hydrogen bonds and hydrophobic contacts over simulation time. | Indicates a stable binding mode consistent with the ligand's high affinity. |
Quantum Mechanical Calculations for Chiroptical Properties and Intermolecular Interactions
Quantum mechanics (QM) provides the most accurate methods for describing the electronic structure and properties of molecules. These calculations have been pivotal in confirming the absolute stereochemistry of Cipralisant and are essential for a fundamental understanding of its interactions.
One of the most significant applications of QM to Cipralisant was the definitive determination of its absolute configuration. Initial reports had conflicting data, but the use of Vibrational Circular Dichroism (VCD) spectroscopy, combined with QM simulations, unambiguously established that the biologically active enantiomer is (1S,2S)-Cipralisant. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the (1S,2S) configuration) and comparing it to the experimentally measured spectrum, a conclusive assignment of the absolute configuration can be made. This technique is exceptionally powerful for chiral molecules where traditional methods like X-ray crystallography are challenging.
Furthermore, QM calculations can be used to precisely quantify the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the Cipralisant enantiomer and the amino acid residues of the H3 receptor. These calculations can provide a detailed energetic breakdown of the binding event, complementing the more classical force fields used in molecular docking and dynamics.
Vii. Preclinical Metabolism and Metabolite Identification of Cipralisant Enantiomer
Stereoselective Metabolic Pathways of Chiral Compounds
The metabolism of chiral drugs is a complex process where enzymes in the body can differentiate between enantiomers, leading to different metabolic rates and products. nih.gov This stereoselectivity is a critical factor in pharmacokinetics, as it can result in one enantiomer having a much higher exposure or longer half-life in the body than the other. nih.gov
A key step in early drug discovery is determining a compound's metabolic stability. srce.hrresearchgate.net This is typically assessed using in vitro systems derived from the livers of preclinical species (e.g., rat, mouse, dog) and humans. srce.hr The two most common models are liver microsomes and hepatocytes. nih.gov
Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I metabolic enzymes like CYPs. nih.gov Microsomal stability assays are particularly useful for evaluating CYP-mediated metabolism. nih.govnih.gov
In these assays, the compound is incubated with either microsomes (plus necessary cofactors like NADPH) or hepatocytes, and samples are taken at various time points. nih.gov The rate of disappearance of the parent compound is measured, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). srce.hr From this data, key parameters are calculated:
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. researchgate.net
While specific in vitro metabolic stability data for the Cipralisant enantiomer has not been published, the following table provides an illustrative example of how such data would be presented for a hypothetical chiral compound, demonstrating potential stereoselectivity across different preclinical species and in vitro systems.
| System | Species | Enantiomer | t½ (min) | CLint (μL/min/mg protein or /10^6 cells) |
|---|---|---|---|---|
| Liver Microsomes | Rat | R-enantiomer | 25 | 27.7 |
| S-enantiomer | 48 | 14.4 | ||
| Human | R-enantiomer | 32 | 21.7 | |
| S-enantiomer | 35 | 19.8 | ||
| Hepatocytes | Rat | R-enantiomer | 18 | 38.5 |
| S-enantiomer | 30 | 23.1 | ||
| Human | R-enantiomer | 24 | 28.9 | |
| S-enantiomer | 26 | 26.7 |
Chiral inversion is a metabolic process where one enantiomer of a drug is converted into its opposite enantiomer in vivo. This phenomenon can significantly alter a drug's pharmacokinetics and pharmacodynamics. The process is typically unidirectional and enzyme-mediated. A well-known example is the inversion of the inactive R-enantiomer of ibuprofen (B1674241) to the active S-enantiomer.
The mechanistic basis often involves the formation of a prochiral intermediate. For drugs with a carboxylic acid group, this typically involves the formation of a coenzyme A (CoA) thioester, which can then be epimerized before being hydrolyzed back to the free acid, resulting in the inverted enantiomer.
There is no information in the published literature to indicate that Cipralisant undergoes chiral inversion. As Cipralisant lacks the structural motifs commonly associated with this metabolic pathway (such as a 2-arylpropionic acid group), the likelihood of this process occurring is considered low, though it cannot be entirely ruled out without specific experimental investigation.
Identification and Characterization of Major Metabolites in Preclinical Models
Identifying the chemical structures of metabolites is crucial for understanding how a drug is eliminated and for assessing whether any metabolites are pharmacologically active or potentially toxic.
The gold standard for metabolite identification and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
Liquid Chromatography (LC): For chiral compounds like Cipralisant, enantiomers must be separated to analyze their metabolites individually. This is achieved either directly, using a chiral stationary phase (CSP) in the LC column, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard (achiral) column. mdpi.com
Tandem Mass Spectrometry (MS/MS): This technique allows for the structural elucidation of metabolites. A specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions create a "fingerprint" that helps determine the metabolite's structure. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of a metabolite, which is a powerful tool for identifying unknown metabolic products.
While specific metabolite identification studies for Cipralisant are not publicly available, likely sites of metabolism can be predicted based on its chemical structure and common metabolic pathways for similar compounds. Phase I reactions, particularly oxidations catalyzed by CYP enzymes, are expected to be the primary metabolic routes.
Potential sites of metabolism on the Cipralisant (enantiomer) scaffold include:
Oxidation of the tert-butyl group: The methyl groups on the terminal tert-butyl moiety are susceptible to hydroxylation, which can be further oxidized to a carboxylic acid. This pathway has been observed for other H3 receptor antagonists with similar structural features. researchgate.net
Oxidation of the cyclopropyl (B3062369) ring: The cyclopropyl group can undergo oxidative cleavage, though this is generally a less common metabolic pathway.
Hydroxylation of the imidazole (B134444) ring: The imidazole ring itself can be a site for oxidation.
Metabolism at the alkyne group: The triple bond of the hexynyl chain could also be a site for metabolic transformation.
Microbial models, such as the fungus Cunninghamella, are sometimes used as in vitro tools to mimic and predict mammalian drug metabolism, particularly oxidation reactions. researchgate.netresearchgate.net Studies on other non-imidazole H3 receptor antagonists have successfully used such models to identify likely human metabolites. researchgate.netresearchgate.net
Q & A
Q. What is the pharmacological profile of Cipralisant (enantiomer), and how do its enantiomeric properties influence receptor binding?
Cipralisant (enantiomer) is a high-affinity histamine H3 receptor antagonist (rat Ki = 0.47 nM) with enantiomer-specific activity. Its pharmacological profile is characterized by distinct binding kinetics due to chiral recognition at receptor sites. Methodologically, enantioselective analysis using chiral chromatography (e.g., immobilized amylose-based stationary phases) is critical to isolate and evaluate the enantiomer’s activity. Comparative studies between racemic mixtures and isolated enantiomers are essential to quantify stereoselective effects .
Q. What experimental design considerations are critical for isolating and characterizing Cipralisant enantiomers?
Key considerations include:
- Chiral separation techniques : Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Validate methods for limit of detection (LOD), limit of quantification (LOQ), and robustness under varied conditions (e.g., mobile phase composition, temperature) .
- Pharmacokinetic studies : Employ enantiomer-specific pharmacokinetic modeling to account for chiral inversion or metabolic interconversion in vivo. Preclinical studies should compare enantiomer clearance rates and bioavailability .
Q. How can researchers validate enantiomer purity and stability in experimental settings?
- Stability testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, pH variations) with enantiomer-specific monitoring via LC-MS or NMR.
- Purity validation : Use enantiomeric excess (EE) calculations and circular dichroism (CD) spectroscopy to confirm optical purity. Statistical validation (e.g., %RSD for replicate analyses) ensures reproducibility .
Advanced Research Questions
Q. How can enantiomer-specific isotope analysis (ESIA) enhance mechanistic studies of Cipralisant degradation?
ESIA combines compound-specific isotope analysis (CSIA) with enantiomer fractionation to track degradation pathways. For chiral pollutants like Cipralisant, this method quantifies isotope ratios (δ13C, δ2H) of individual enantiomers during biodegradation or photolysis. For example, microbial degradation pathways can be distinguished by correlating carbon isotope shifts (Δδ13C) with enantiomer ratios (ER). This dual-dimensional approach resolves nonlinear fractionation patterns and identifies enzyme-specific reaction mechanisms .
Q. What modeling frameworks integrate enantiomer dynamics and isotope fractionation for environmental fate studies?
A first-principle-based model incorporates:
- Enantiomer-specific isotopologues : Track isotopic signatures of individual enantiomers during degradation.
- Michaelis-Menten kinetics : Model enzyme-substrate interactions to predict enantiomer selectivity (e.g., preferential degradation of R- vs. S-enantiomers).
- Two-dimensional plots : Visualize ER vs. isotope ratios to differentiate aerobic vs. anaerobic degradation pathways (e.g., α-HCH degradation by S. indicum vs. C. pasterianum) .
Q. How do toxicity studies address enantiomer-specific effects of Cipralisant in aquatic systems?
- Enantiospecific bioassays : Compare EC50 values of individual enantiomers using model organisms (e.g., Daphnia magna).
- Metabolite profiling : Use LC-QTOF-MS to identify chiral inversion products or toxic metabolites.
- Environmental monitoring : Deploy passive samplers in wastewater to measure enantiomer ratios and correlate with toxicity endpoints. Existing data suggest <10-fold differences in enantiomer toxicity for NSAIDs, but further research is needed for histamine antagonists .
Q. What statistical methods resolve contradictions in enantiomer activity data across studies?
- Meta-analysis : Pool data from multiple studies to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., pH, temperature).
- Multivariate regression : Model enantiomer activity as a function of experimental conditions (e.g., enzyme concentration, redox state).
- Bayesian inference : Quantify uncertainty in enantiomer-receptor binding affinities when data are sparse .
Methodological Resources
- Analytical Techniques :
- Modeling Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
